3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine
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Overview
Description
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine typically involves the reaction of tert-butyl alcohol with cyclobutanone under acidic conditions to form the tert-butoxy groupThe reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The amine group can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, which acts as a strong base, and various oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group can yield tert-butyl esters, while reduction of the amine group can produce primary or secondary amines .
Scientific Research Applications
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biomimetic polymer due to its structural similarity to natural compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The amine group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
tert-Butyl alcohol: A precursor for the synthesis of tert-butoxy compounds.
tert-Butyl esters: Formed through the oxidation of tert-butoxy groups .
Uniqueness
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine is unique due to its combination of a cyclobutane ring, tert-butoxy group, and amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYKLHIJRIEJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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